REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[CH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1C(=O)N(I)[C:17](=[O:18])C1.C([O-])([O-])=O.[K+].[K+].CO.[O-]S([O-])(=S)=O.[Na+].[Na+]>C(#N)C>[C:1]1([C:7]2[CH:14]=[CH:13][C:10]([C:11]([O:18][CH3:17])=[O:12])=[CH:9][N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3.4,6.7.8|
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Name
|
|
Quantity
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350 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=NC=C(C=O)C=C1
|
Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)I
|
Name
|
|
Quantity
|
787 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.39 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
Na2S2O3
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=S)[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The resultant mixture was extracted with a solution of 50% ether in hexane (4×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine and solvent
|
Type
|
CUSTOM
|
Details
|
was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica-gel
|
Type
|
ADDITION
|
Details
|
a mixture of hexane/ethyl acetate (6:1) as eluent
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1=NC=C(C(=O)OC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |